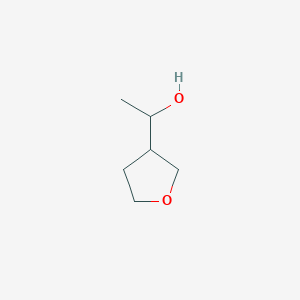

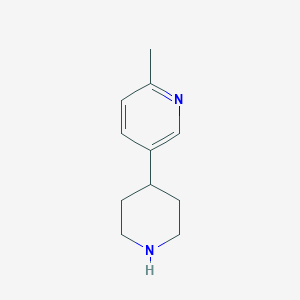

![molecular formula C7H13N B1429259 6-Methyl-2-azaspiro[3.3]heptane CAS No. 1707369-82-1](/img/structure/B1429259.png)

6-Methyl-2-azaspiro[3.3]heptane

Übersicht

Beschreibung

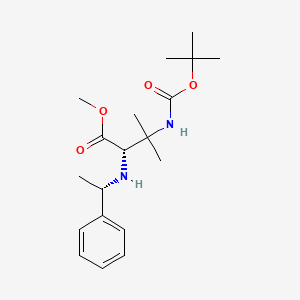

“6-Methyl-2-azaspiro[3.3]heptane” is a chemical compound with the molecular formula C9H16ClNO2 . It is used as an intermediate in pharmaceutical and chemical synthesis .

Synthesis Analysis

The synthesis of 2-azaspiro[3.3]heptane-derived amino acids was performed by constructing both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . Another approach involves the preparation of N-protected 2-oxa-6-azaspiro[3.3]heptane in either one or two steps .

Molecular Structure Analysis

The molecular structure of “6-Methyl-2-azaspiro[3.3]heptane” can be found in various databases such as ChemSpider . The structure is characterized by a spirocyclic scaffold, which is a distinctive class of organic compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-Methyl-2-azaspiro[3.3]heptane” include the ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . Other reactions involve the preparation of N-protected 2-oxa-6-azaspiro[3.3]heptane .

Wissenschaftliche Forschungsanwendungen

Pharmacogenetics and Drug Metabolism

One of the most significant applications of compounds related to 6-Methyl-2-azaspiro[3.3]heptane involves the study of pharmacogenetics, particularly in understanding the metabolism of thiopurines. Thiopurines, such as azathioprine and 6-mercaptopurine, are metabolized by thiopurine methyltransferase (TPMT), an enzyme with genetic polymorphisms affecting its activity. Studies highlight the importance of pre-treatment screening for TPMT activity to tailor thiopurine therapy, thereby mitigating risks of myelosuppression and optimizing therapeutic efficacy (Sanderson, Ansari, Marinaki, & Duley, 2004).

Green Chemistry

In the realm of green chemistry, derivatives of 6-Methyl-2-azaspiro[3.3]heptane are explored for their utility as sustainable solvents. For example, 2-Methyloxolane (2-MeOx) is studied as a bio-based solvent to replace petroleum-based solvents like hexane in the extraction of natural products and food ingredients. This research underscores the environmental and economic viability of 2-MeOx as a green alternative, highlighting the shift towards more sustainable chemical processes (Rapinel et al., 2020).

Antioxidant Activity Analysis

Compounds structurally related to 6-Methyl-2-azaspiro[3.3]heptane have been employed as model molecules in studies to understand antioxidant activity. Analytical methods to determine antioxidant activity, such as ORAC and DPPH assays, utilize these compounds to elucidate the kinetics and mechanisms of antioxidant action. Such research is pivotal in the fields of food engineering, medicine, and pharmacy, where understanding the antioxidant properties of substances can lead to developments in food preservation, nutritional supplements, and therapeutic agents (Munteanu & Apetrei, 2021).

Materials Science

In materials science, norbornane compounds, which share structural similarities with 6-Methyl-2-azaspiro[3.3]heptane, are investigated for their unique properties and applications. These studies encompass the development of new materials with potential applications in drug delivery systems, nanotechnology, and as scaffolds for complex molecular architectures. The research emphasizes the importance of these compounds in creating materials with novel properties and functions (Buchbauer & Pauzenberger, 1991).

Eigenschaften

IUPAC Name |

6-methyl-2-azaspiro[3.3]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-6-2-7(3-6)4-8-5-7/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCFBROQCNCRKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C1)CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2-azaspiro[3.3]heptane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

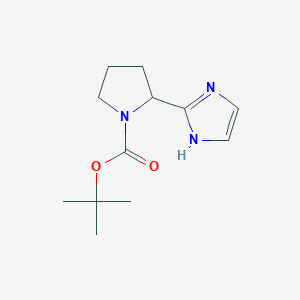

![2-{4-[(4-Methoxyphenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1429185.png)

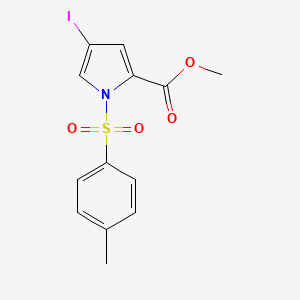

![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1429193.png)